![molecular formula C22H17N3O5 B601239 (Z)-Azoxystrobin CAS No. 143130-94-3](/img/structure/B601239.png)
(Z)-Azoxystrobin
Overview
Description
(Z)-Azoxystrobin is a fungicide commonly used in agricultural and horticultural applications. It is an active ingredient in many commercial fungicides, and is known to be effective against a variety of fungi, including powdery mildews, rusts, and leaf spots. The compound is a derivative of the naturally occurring compound strobilurin, and has been used in commercial products since the 1990s. It is a systemic fungicide, meaning that it is absorbed by the plant and moves throughout the plant system to provide protection against fungal infection. (Z)-Azoxystrobin is known to have a wide range of effects on fungi, including inhibition of spore germination, inhibition of hyphal growth, and inhibition of sporulation. Furthermore, it has been found to be effective against a variety of plant-pathogenic fungi, including some of the most common and destructive plant diseases.
Scientific Research Applications
Synthesis and Immunoassay Development : Azoxystrobin, a broad-spectrum systemic fungicide, is used worldwide against plant pathogenic fungi. Research has focused on synthesizing its metabolites and transformation products, leading to the development of immunoassays for qualitative determination of azoxystrobin and its metabolites in the environment (Parra et al., 2012).
Degradation by Microorganisms : Bacillus licheniformis strain TAB7, used in commercial compost, can degrade azoxystrobin into less toxic metabolites. This discovery is significant for understanding azoxystrobin's environmental fate and reducing its ecological impact (Mpofu et al., 2021).
Impact on Non-Target Organisms : Studies have shown that azoxystrobin can affect non-target species like green algae and earthworms. It impacts photosynthetic efficiency, antioxidant enzyme activities, and causes oxidative stress and DNA damage in these organisms (Lu et al., 2018; Han et al., 2014)(Han et al., 2014).
Phototransformation in Organic Solvents : Research has investigated the photochemistry of azoxystrobin, revealing its photoisomerization in organic solvents, which is relevant for understanding its behavior on crop leaves (Chastain et al., 2013).
Toxicity Effects on Zebrafish : Azoxystrobin has been shown to cause toxic effects in zebrafish, including oxidative stress, endocrine disruption, and altered gene expression related to stress response (Jiang et al., 2018).
Antibody Development for Residue Determination : Development of an indirect competitive immunoassay for azoxystrobin residue determination has been achieved, using monoclonal antibodies with high affinity to azoxystrobin (Parra et al., 2012).
Effects on Gut Microbiota and Colonic Barrier Function : Azoxystrobin has been found to disrupt colonic barrier function in mice, mediated by gut microbiota, indicating potential health risks of this pesticide (Meng et al., 2023).
Biodegradation by Bacterial Strains : Ochrobactrum anthropi SH14 has been identified as capable of degrading azoxystrobin, offering a biological method for mitigating its environmental impact (Feng et al., 2020).
Monitoring Fungicide Sensitivity : Research has monitored the sensitivity of Alternaria solani to azoxystrobin in Wisconsin, revealing an increase in isolates with decreased sensitivity due to site-specific mutations (Rosenzweig et al., 2008).
Soil Microbiome Impact : Azoxystrobin's impact on soil microbiome has been studied, showing it can inhibit soil enzyme activities and alter microbial community structure, with implications for soil health and nutrient cycling (Xinhong et al., 2020).
properties
IUPAC Name |
methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOXNFNRHQEC-LGMDPLHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348332 | |
Record name | (Z)-Azoxystrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Azoxystrobin | |
CAS RN |
143130-94-3 | |
Record name | (Z)-Azoxystrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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